Brd-SF2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

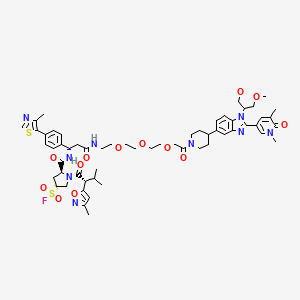

BRD-SF2 is a proteolysis-targeting chimera (PROTAC) compound designed to target and degrade the bromodomain-containing protein BRD4. This compound is part of a novel class of therapeutic agents that induce targeted protein degradation by harnessing the cellular proteolytic machinery. This compound incorporates a sulfonyl fluoride moiety, which covalently binds to the Von Hippel-Lindau (VHL) protein, a widely recruited E3 ligase in the PROTAC field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRD-SF2 involves the incorporation of a VHL-targeted sulfonyl fluoride moiety and a known BRD4 ligand. The synthetic route typically includes the following steps:

Formation of the VHL ligand: The hydroxyproline motif of a known VHL binder is replaced by a sulfonyl fluoride moiety through structure-guided optimization.

Linker attachment: A linker is attached to the VHL ligand to connect it to the BRD4 ligand.

Formation of the BRD4 ligand: The BRD4 ligand is synthesized separately and then attached to the linker.

Industrial Production Methods

Industrial production of this compound would involve large-scale synthesis using the same synthetic routes but optimized for higher yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

BRD-SF2 undergoes several types of chemical reactions, including:

Covalent binding: The sulfonyl fluoride moiety covalently binds to the Ser110 residue in the HIF1α binding site of the VHL protein.

Protein degradation: The compound induces the degradation of BRD4 by forming a ternary complex with the E3 ligase and the target protein.

Common Reagents and Conditions

Major Products

The major product of the reactions involving this compound is the degraded form of the BRD4 protein, which is targeted for proteasomal degradation .

Scientific Research Applications

BRD-SF2 has several scientific research applications, including:

Mechanism of Action

BRD-SF2 exerts its effects by forming a ternary complex with the VHL E3 ligase and the BRD4 protein. The sulfonyl fluoride moiety covalently binds to the Ser110 residue in the HIF1α binding site of the VHL protein, facilitating the recruitment of BRD4 to the E3 ligase. This interaction leads to the ubiquitination and subsequent proteasomal degradation of BRD4 . The molecular targets involved include the VHL protein and the BRD4 protein, and the pathways involved are the ubiquitin-proteasome system and the transcriptional regulation pathways .

Comparison with Similar Compounds

BRD-SF2 is unique among PROTACs due to its covalent binding mechanism and its specific targeting of the VHL protein. Similar compounds include:

MZ-1: Another BRD4-targeted PROTAC, but it does not involve covalent binding.

VHL-SF2: A VHL-targeted sulfonyl fluoride compound, but it does not target BRD4.

DCAF1-targeted PROTACs: These compounds target different E3 ligases and proteins of interest.

This compound stands out due to its covalent binding to the VHL protein, which enhances its potency and specificity in inducing BRD4 degradation .

Properties

Molecular Formula |

C59H76FN9O13S2 |

|---|---|

Molecular Weight |

1202.4 g/mol |

IUPAC Name |

(3R,5S)-5-[[(1S)-3-[2-[2-[2-[2-[4-[1-(1,3-dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxopyridin-3-yl)benzimidazol-5-yl]piperidin-1-yl]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]carbamoyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-3-sulfonyl fluoride |

InChI |

InChI=1S/C59H76FN9O13S2/c1-36(2)54(51-26-38(4)65-82-51)59(74)68-31-46(84(60,75)76)28-50(68)57(72)64-47(41-9-11-42(12-10-41)55-39(5)62-35-83-55)29-52(70)61-17-20-79-21-22-80-23-24-81-34-53(71)67-18-15-40(16-19-67)43-13-14-49-48(27-43)63-56(69(49)45(32-77-7)33-78-8)44-25-37(3)58(73)66(6)30-44/h9-14,25-27,30,35-36,40,45-47,50,54H,15-24,28-29,31-34H2,1-8H3,(H,61,70)(H,64,72)/t46-,47+,50+,54-/m1/s1 |

InChI Key |

DLPOGGWVBFQJJL-KWDBKFNPSA-N |

Isomeric SMILES |

CC1=CC(=CN(C1=O)C)C2=NC3=C(N2C(COC)COC)C=CC(=C3)C4CCN(CC4)C(=O)COCCOCCOCCNC(=O)C[C@@H](C5=CC=C(C=C5)C6=C(N=CS6)C)NC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H](C8=CC(=NO8)C)C(C)C)S(=O)(=O)F |

Canonical SMILES |

CC1=CC(=CN(C1=O)C)C2=NC3=C(N2C(COC)COC)C=CC(=C3)C4CCN(CC4)C(=O)COCCOCCOCCNC(=O)CC(C5=CC=C(C=C5)C6=C(N=CS6)C)NC(=O)C7CC(CN7C(=O)C(C8=CC(=NO8)C)C(C)C)S(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.